![molecular formula C21H16N2O B099196 (7-Methyl-2-phenylpyrazolo[1,5-a]pyridin-3-yl)phenyl ketone CAS No. 17408-40-1](/img/structure/B99196.png)
(7-Methyl-2-phenylpyrazolo[1,5-a]pyridin-3-yl)phenyl ketone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7-Methyl-2-phenylpyrazolo[1,5-a]pyridin-3-yl)phenyl ketone is a compound that has been studied for its potential use in various scientific fields. This compound has been synthesized using different methods and has shown promising results in scientific research applications.
Mecanismo De Acción
The mechanism of action of (7-Methyl-2-phenylpyrazolo[1,5-a]pyridin-3-yl)phenyl ketone is not fully understood. However, it has been shown to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4). Inhibition of these enzymes leads to a decrease in the production of inflammatory mediators and an increase in the levels of cAMP, which has been shown to have neuroprotective effects.
Biochemical and Physiological Effects:
(7-Methyl-2-phenylpyrazolo[1,5-a]pyridin-3-yl)phenyl ketone has been shown to have anti-inflammatory and anti-cancer properties. It has also been shown to have neuroprotective effects and may be useful in the treatment of Alzheimer's disease and other neurodegenerative disorders. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (7-Methyl-2-phenylpyrazolo[1,5-a]pyridin-3-yl)phenyl ketone in lab experiments is its potential use in the treatment of various diseases. However, one limitation is the lack of understanding of its mechanism of action and potential side effects.
Direcciones Futuras
There are many potential future directions for the study of (7-Methyl-2-phenylpyrazolo[1,5-a]pyridin-3-yl)phenyl ketone. One potential direction is the study of its use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Another potential direction is the study of its use in the treatment of cancer and other inflammatory diseases. Further studies are needed to fully understand the potential of this compound and its mechanism of action.
Métodos De Síntesis
The synthesis of (7-Methyl-2-phenylpyrazolo[1,5-a]pyridin-3-yl)phenyl ketone has been reported in various scientific studies. One of the most common methods used for synthesis is the reaction of 2-phenylpyrazolo[1,5-a]pyridine with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. This method yields the desired compound with good yield and purity.
Aplicaciones Científicas De Investigación
(7-Methyl-2-phenylpyrazolo[1,5-a]pyridin-3-yl)phenyl ketone has been studied for its potential use in various scientific fields. It has been shown to have anti-inflammatory and anti-cancer properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Propiedades
Número CAS |
17408-40-1 |
|---|---|
Nombre del producto |
(7-Methyl-2-phenylpyrazolo[1,5-a]pyridin-3-yl)phenyl ketone |
Fórmula molecular |
C21H16N2O |
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
(7-methyl-2-phenylpyrazolo[1,5-a]pyridin-3-yl)-phenylmethanone |
InChI |
InChI=1S/C21H16N2O/c1-15-9-8-14-18-19(21(24)17-12-6-3-7-13-17)20(22-23(15)18)16-10-4-2-5-11-16/h2-14H,1H3 |
Clave InChI |
JRZKDHHVAJRTFA-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC2=C(C(=NN12)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
SMILES canónico |
CC1=CC=CC2=C(C(=NN12)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Sinónimos |
(7-Methyl-2-phenylpyrazolo[1,5-a]pyridin-3-yl)phenyl ketone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



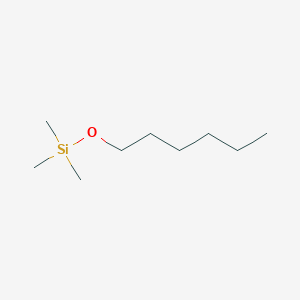
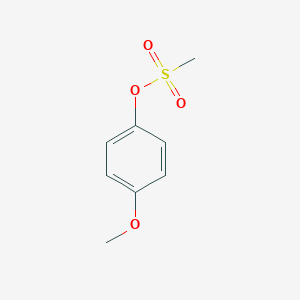

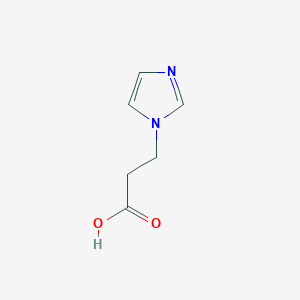
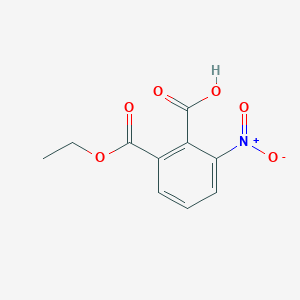

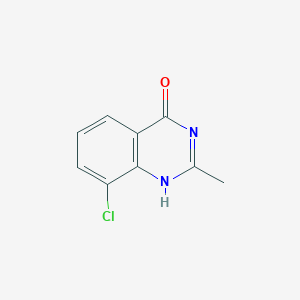
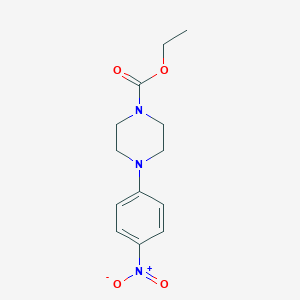
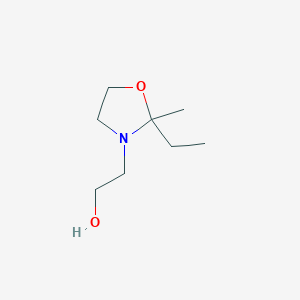
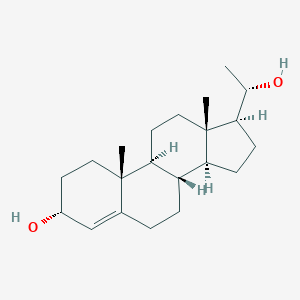
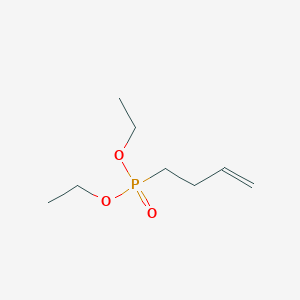
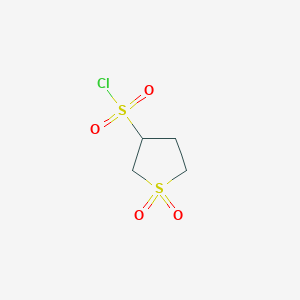
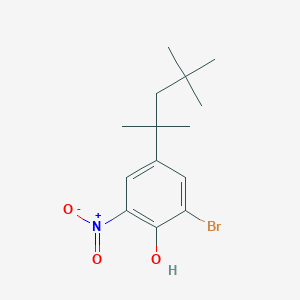
![4-Aminopyrazolo[5,1-c][1,2,4]triazine-3-carbohydrazide](/img/structure/B99138.png)